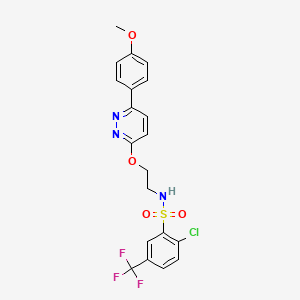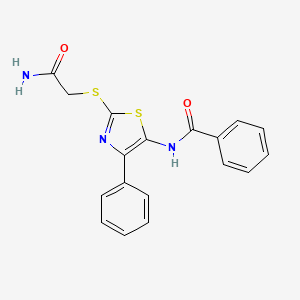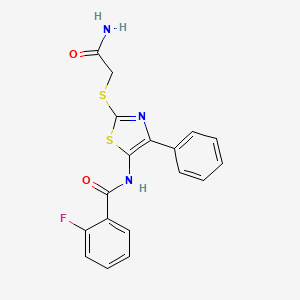![molecular formula C23H28N2O6S B3413283 (2E)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 946209-78-5](/img/structure/B3413283.png)
(2E)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-3-(3,4,5-trimethoxyphenyl)acrylamide
Descripción general
Descripción
(2E)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C23H28N2O6S and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2E)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-3-(3,4,5-trimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-3-(3,4,5-trimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the enzyme EZH2 (Enhancer of Zeste Homolog 2) , a key component of the Polycomb Repressive Complex 2 (PRC2). EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a crucial epigenetic mark that leads to transcriptional repression of target genes . Overexpression of EZH2 is often associated with various cancers, making it a significant target for cancer therapy.
Mode of Action
The compound acts as an EZH2 inhibitor . By binding to the active site of EZH2, it prevents the enzyme from catalyzing the methylation of H3K27. This inhibition disrupts the formation of the H3K27me3 mark, leading to the reactivation of previously silenced tumor suppressor genes and other regulatory genes involved in cell cycle control and apoptosis .
Biochemical Pathways
Inhibition of EZH2 affects several biochemical pathways:
These pathways collectively contribute to the suppression of tumor growth and proliferation.
Pharmacokinetics
The pharmacokinetics of this compound involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties:
- Excretion : It is excreted mainly via the renal route, with a minor portion eliminated through feces .
These properties ensure that the compound reaches therapeutic concentrations at the target site.
Result of Action
At the molecular level, the inhibition of EZH2 leads to a decrease in H3K27me3 levels, resulting in the reactivation of silenced genes. At the cellular level, this causes:
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors:
- Presence of Other Drugs : Co-administration with other drugs, especially those affecting cytochrome P450 enzymes, can alter its metabolism and efficacy .
Understanding these factors is crucial for optimizing the therapeutic use of the compound.
: Research advances in role of EZH2 in tumors and its inhibitors. 解放军医学院学报. DOI: 10.12435/j.issn.2095-5227.2024.062
Propiedades
IUPAC Name |
(E)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6S/c1-29-20-14-17(15-21(30-2)23(20)31-3)8-9-22(26)24-11-13-32(27,28)25-12-10-18-6-4-5-7-19(18)16-25/h4-9,14-15H,10-13,16H2,1-3H3,(H,24,26)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZQNKOZAQRETE-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-difluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3413200.png)
![2,5-difluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3413221.png)
![3-(4-fluorophenyl)-7-(4-tosylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3413222.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B3413227.png)
![1-(2-chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B3413241.png)
![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B3413252.png)
![1-(2,5-difluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B3413258.png)
![1-(3-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B3413261.png)
![1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-fluorobenzenesulfonyl)piperazine](/img/structure/B3413266.png)


![5-(2,4-dichlorobenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3413281.png)

